[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane
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Overview
Description
[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a hexa-1,3,5-triynyl chain attached to a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane typically involves multiple steps, starting with the preparation of the biphenyl and hexa-1,3,5-triynyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, base, and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the tri(propan-2-yl) groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry
In chemistry, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
The compound’s potential biological applications include its use as a probe in biochemical assays or as a precursor for biologically active molecules.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential, particularly in the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the hexa-1,3,5-triynyl chain can participate in conjugation and electron transfer processes. The silicon atom in the tri(propan-2-yl)silane moiety can act as a site for nucleophilic attack, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(methyl)silane
- [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(ethyl)silane
Uniqueness
Compared to similar compounds, [6-([1,1’-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane exhibits unique properties due to the presence of the tri(propan-2-yl)silane moiety. This structural feature imparts greater steric hindrance and stability, making the compound more resistant to degradation and suitable for various applications.
Properties
CAS No. |
920282-90-2 |
---|---|
Molecular Formula |
C27H30Si |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
6-(4-phenylphenyl)hexa-1,3,5-triynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C27H30Si/c1-22(2)28(23(3)4,24(5)6)21-13-8-7-10-14-25-17-19-27(20-18-25)26-15-11-9-12-16-26/h9,11-12,15-20,22-24H,1-6H3 |
InChI Key |
YAWLLHBGTMWQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC#CC#CC1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)C(C)C |
Origin of Product |
United States |
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